

Application Notes and Protocols for [18F]AMG 580 PET Imaging in Humans

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Disclaimer: As of the latest available information, [18F]AMG 580 is a promising investigational positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme. Preclinical studies in animal models have demonstrated its potential for imaging PDE10A in the brain.[1][2] However, to date, no specific human PET imaging protocols, dosimetry, or biodistribution data for [18F]AMG 580 have been published in the public domain. The following application notes and protocols are therefore representative and based on general principles of neurological PET imaging with 18F-labeled radiotracers. These should not be considered as an established or validated clinical protocol for [18F]AMG 580. Any clinical use of [18F]AMG 580 would require a formal clinical trial with a specifically designed and approved protocol.

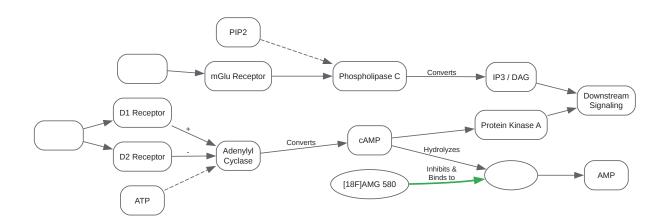
Introduction

[18F]AMG 580 is a novel, selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme primarily expressed in the striatum of the brain and is a target for the development of therapeutics for neurological and psychiatric disorders. [18F]AMG 580 PET imaging aims to non-invasively quantify the distribution and density of PDE10A in the human brain. This can be valuable for understanding the role of PDE10A in various diseases and for the development of new drugs targeting this enzyme.[1]

Potential Signaling Pathway of Interest

The following diagram illustrates the general role of PDE10A in neuronal signaling, which is the target of [18F]AMG 580.





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General PDE10A signaling pathway.

Representative Experimental Protocols

The following sections outline a hypothetical protocol for a first-in-human study of [18F]AMG 580.

3.1. Subject Recruitment and Preparation

- Inclusion Criteria: Healthy adult volunteers (male and female, 18-55 years old) with no history of neurological or psychiatric disorders. All subjects should provide written informed consent.
- Exclusion Criteria: Pregnancy or breastfeeding, history of significant medical conditions, contraindications to PET or MRI scanning (e.g., claustrophobia, metallic implants), and current use of medications known to interact with the central nervous system.

Preparation:

 Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable metabolic conditions.



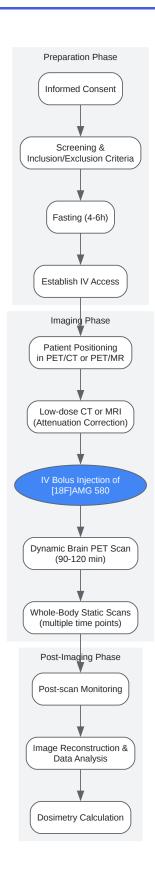
- Consumption of water is permitted.
- Subjects should refrain from strenuous physical activity for 24 hours before the scan.
- A urine pregnancy test should be performed for all female participants of childbearing potential before radiotracer administration.

3.2. Radiotracer Administration and Imaging

- Dose: A target dose of 185-370 MBq (5-10 mCi) of [18F]AMG 580 would be administered intravenously as a bolus injection. The exact dose would be determined in a formal dosimetry study.
- Imaging Equipment: A high-resolution PET/CT or PET/MR scanner.
- Acquisition Protocol:
 - A low-dose CT or an MRI scan of the head for attenuation correction and anatomical coregistration.
 - Dynamic PET scanning of the brain would commence at the time of injection and continue for 90-120 minutes.
 - Whole-body static scans at multiple time points (e.g., 30, 60, 120, and 180 minutes post-injection) would be acquired for biodistribution and dosimetry assessment.

3.3. Workflow Diagram





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Representative workflow for a human PET imaging study.



Representative Quantitative Data

The following tables present the types of quantitative data that would be collected in a first-in-human study of [18F]AMG 580. The values provided are hypothetical and based on data from other 18F-labeled brain PET tracers, as specific data for [18F]AMG 580 is not available.

Table 1: Hypothetical Radiation Dosimetry for [18F]AMG 580

Organ	Absorbed Dose (μGy/MBq)
Brain	20.0
Liver	45.0
Kidneys	35.0
Bladder Wall	150.0
Red Marrow	15.0
Lungs	18.0
Spleen	25.0
Effective Dose (mSv/MBq)	0.022

Table 2: Hypothetical Biodistribution of [18F]AMG 580 in Humans (% Injected Dose at 60 min)

Organ	% Injected Dose
Brain	8.0
Liver	25.0
Kidneys	10.0
Lungs	5.0
Heart	4.0
Blood	15.0



Safety Considerations

- Radiation Exposure: The effective radiation dose from a single [18F]AMG 580 PET scan is
 expected to be comparable to other 18F-labeled radiotracers used in clinical research, which
 is generally considered to be within acceptable limits for research studies.
- Adverse Events: Subjects should be monitored for any adverse events following the administration of [18F]AMG 580. Based on preclinical data, no significant pharmacological effects are anticipated at the microdoses used for PET imaging.
- Data Monitoring: A safety monitoring plan should be in place to review any adverse events and ensure subject safety throughout the study.

In conclusion, while [18F]AMG 580 shows significant promise as a PET tracer for PDE10A, its clinical application awaits first-in-human studies to establish its safety, biodistribution, and optimal imaging protocol. The provided notes and protocols serve as a representative framework for how such a study might be designed.

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References

- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates PubMed [pubmed.ncbi.nlm.nih.gov]
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